trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid: is a boronic acid derivative with the molecular formula C9H8BF3O2 and a molecular weight of 215.96 g/mol . This compound is known for its bioactive properties and is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions often involve the use of diboron reagents and catalysts such as palladium or cobalt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions using appropriate catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form various hydrocarbon derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Alcohols and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Chemistry: trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is widely used in organic synthesis, particularly in the preparation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology: This compound has shown antimicrobial properties and is used in the transformation of bioactive substances .
Medicine: Research is ongoing to explore its potential in the synthesis of pharmaceutical compounds, particularly antitumor agents .
Industry: In the industrial sector, it is used in the preparation of various polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid involves its ability to form stable complexes with various catalysts and reagents. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters .
Comparison with Similar Compounds
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-3-Phenyl-1-propen-1-ylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-(4-Fluorophenyl)vinylboronic acid
Uniqueness: trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions .
Properties
IUPAC Name |
[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQFBHQOPZKTI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.